

# The Serendipitous Discovery and Development of Imipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Idanpramine |           |
| Cat. No.:            | B1198808    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of imipramine, the first tricyclic antidepressant. It details the initial synthesis, the serendipitous discovery of its antidepressant properties, and the early clinical evaluations that established its efficacy. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of the key milestones in the history of this landmark psychiatric medication.

# From Antihistamine to Antidepressant: A Fortuitous Discovery

Imipramine was first synthesized in 1951 by the pharmaceutical company Geigy (now Novartis) as part of a program to develop new antihistamines. Its three-ring structure is chemically related to the phenothiazine antipsychotics, such as chlorpromazine, which had been discovered to have profound effects on the central nervous system. Consequently, imipramine was initially investigated as a potential antipsychotic agent.

The pivotal moment in the history of imipramine came in the mid-1950s through the astute clinical observations of Swiss psychiatrist Dr. Roland Kuhn at the Münsterlingen psychiatric hospital. While testing imipramine (then known as G22355) in patients with schizophrenia, he noted it was largely ineffective for psychotic symptoms. However, he observed that some patients with co-morbid depressive symptoms showed a remarkable improvement in their



mood. This serendipitous finding led Kuhn to administer the drug to patients whose primary diagnosis was depression. In 1957, he published his findings, detailing the dramatic antidepressant effects of imipramine in a subset of his patients, particularly those with what was then termed "endogenous" depression, characterized by symptoms of vital sadness, hopelessness, and psychomotor retardation. This marked the beginning of the era of antidepressant medication.

### **Early Clinical Efficacy Data**

Dr. Kuhn's initial studies were largely observational and descriptive. However, his work spurred a series of more rigorous, controlled clinical trials in the late 1950s and early 1960s to systematically evaluate the efficacy of imipramine. These early trials were foundational in establishing the methodology for future antidepressant research.

#### **Summary of Early Controlled Trials (1959-1965)**

A comprehensive re-analysis of 18 controlled trials conducted between 1959 and 1965 provides the most robust quantitative data from this era. The findings from this analysis are summarized below.

| Metric                                             | Value | 95% Confidence<br>Interval | Interpretation                                                                                                                              |
|----------------------------------------------------|-------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Pooled Drug/Placebo<br>Response Rate-Ratio<br>(RR) | 2.17  | 1.87 - 2.51                | Patients treated with imipramine were more than twice as likely to respond to treatment compared to those receiving a placebo.[1]           |
| Number-Needed-to-<br>Treat (NNT)                   | 3.1   | 2.1 - 5.8                  | Approximately three patients would need to be treated with imipramine for one to experience a benefit who would not have with a placebo.[1] |



### **Experimental Protocols**

The methodologies of the early investigations into imipramine's antidepressant effects evolved from observational studies to more structured controlled trials.

## Dr. Roland Kuhn's Initial Observational Study (mid-1950s)

- Objective: To investigate the potential antipsychotic effects of the compound G22355 (imipramine).
- Study Design: Open-label, observational study.
- Patient Population: Inpatients at the Münsterlingen psychiatric hospital in Switzerland, primarily diagnosed with schizophrenia. A subset of these patients also exhibited depressive symptoms. Following the initial observations, the study was extended to patients with a primary diagnosis of depression.
- Methodology:
  - Patients were administered imipramine orally. Dosage and duration of treatment were not standardized and were adjusted based on clinical observation.
  - Dr. Kuhn and his team closely monitored patients for changes in both psychotic and affective symptoms.
  - Observations were meticulously recorded, focusing on changes in mood, behavior, and reported subjective experiences.
- Outcome Measures: Clinical global impression of change, based on the treating psychiatrist's judgment. There were no standardized rating scales used in these initial observations.
- Key Findings: Imipramine was found to be ineffective for the treatment of psychosis.
  However, a significant and often dramatic improvement in depressive symptoms was observed in a number of patients.



#### Early Placebo-Controlled Trials (1959-1965)

- Objective: To determine the efficacy of imipramine in the treatment of depression compared to a placebo.
- Study Design: Randomized, double-blind, placebo-controlled trials.
- Patient Population: Patients diagnosed with depression, often sub-categorized as "endogenous" or "neurotic" depression.
- Methodology:
  - Patients meeting the inclusion criteria were randomly assigned to receive either imipramine or a placebo.
  - Both patients and treating clinicians were blinded to the treatment allocation.
  - Dosages of imipramine were typically initiated at a low dose and titrated upwards.
  - Treatment duration varied across trials but was generally several weeks.
- Outcome Measures: A variety of outcome measures were used across the different trials, including global clinical assessments and early versions of depression rating scales. The primary outcome was typically the proportion of patients in each group who were considered "responders" based on a predefined level of improvement.

# Visualizing the Discovery and Mechanism of Action The Pathway from Synthesis to Antidepressant Discovery





Click to download full resolution via product page

Caption: The developmental pathway of imipramine.



## **Chemical Synthesis of Imipramine**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Re-analysis of the earliest controlled trials of imipramine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Serendipitous Discovery and Development of Imipramine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198808#discovery-and-history-of-imipramine-as-an-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com